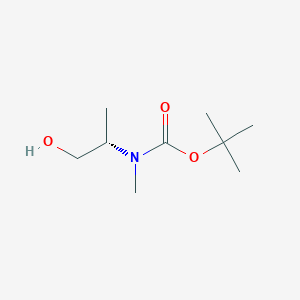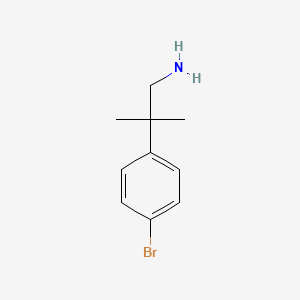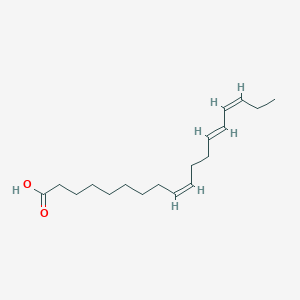
Bis(diethoxyoctyl)siloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(diethoxyoctyl)siloxane is a member of the polysiloxane family, which are compounds characterized by a backbone of alternating silicon and oxygen atoms. These compounds are known for their versatility and are used in various applications due to their unique chemical and physical properties.
Métodos De Preparación
The synthesis of Bis(diethoxyoctyl)siloxane typically involves the hydrolysis or methanolysis of dichlorosilanes, followed by polycondensation or ring-opening polymerization to form high-weight polymers . Industrial production methods often involve the use of functionalized siloxanes to achieve the desired properties .
Análisis De Reacciones Químicas
Bis(diethoxyoctyl)siloxane can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal complexes and often results in the formation of silanol groups.
Reduction: Typically involves the use of reducing agents like lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and organometallic compounds, leading to the formation of substituted siloxanes
Aplicaciones Científicas De Investigación
Bis(diethoxyoctyl)siloxane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst support and in the preparation of functionalized siloxanes.
Biology: Employed in the development of biocompatible materials.
Medicine: Utilized in the creation of medical devices and drug delivery systems.
Industry: Applied in the production of adhesives, sealants, and coatings.
Mecanismo De Acción
The mechanism of action of Bis(diethoxyoctyl)siloxane involves its ability to form stable complexes with metal ions, which can then catalyze various chemical reactions. The silicon-oxygen backbone provides flexibility and stability, allowing it to interact with different molecular targets and pathways .
Comparación Con Compuestos Similares
Bis(diethoxyoctyl)siloxane is unique due to its specific functional groups and backbone structure. Similar compounds include:
Poly(dimethylsiloxane): Known for its use in medical and industrial applications.
Poly(diethylsiloxane): Used in similar applications but with different physical properties.
Poly(diphenylsiloxane): Characterized by its high melting point and unique mesophase behavior.
Propiedades
IUPAC Name |
[diethoxy(octyl)silyl]oxy-diethoxy-octylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H54O5Si2/c1-7-13-15-17-19-21-23-30(25-9-3,26-10-4)29-31(27-11-5,28-12-6)24-22-20-18-16-14-8-2/h7-24H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNGMUHMPYEAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](OCC)(OCC)O[Si](CCCCCCCC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54O5Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-2-oxoazepan-1-YL]acetic acid](/img/structure/B3256120.png)
![4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol](/img/structure/B3256129.png)

![Propanenitrile,2-[[(2-ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoro-](/img/structure/B3256143.png)




